molecular formula C13H7F3O2 B6364047 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% CAS No. 1183855-48-2

2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6364047
CAS RN: 1183855-48-2
M. Wt: 252.19 g/mol
InChI Key: AVHDEJMDUNAJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Difluorophenyl)-5-fluorobenzoic acid (DFPBA) is an organic compound of the carboxylic acid family. It is a colorless solid with a strong odor and is soluble in water and other organic solvents. This compound has a wide range of applications in scientific research and is used for a variety of purposes in laboratories. DFPBA has been studied for its potential use in drug development, as well as its potential role in the synthesis of other compounds.

Scientific Research Applications

2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of other compounds, and as a starting material for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, as a reagent in the synthesis of polymers materials, and as a reagent in the synthesis of dyes and pigments. Additionally, 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% has been studied for its potential use in drug development, as a reagent in the synthesis of organic compounds, and as a reagent in the synthesis of nanomaterials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is not fully understood. It is believed to act as a proton donor, which is a type of molecule that can donate protons to other molecules. This enables 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% to participate in a variety of chemical reactions. Additionally, 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is believed to act as a Lewis acid, which is a type of molecule that can accept electrons from other molecules. This enables 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% to participate in a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% are not fully understood. However, it is believed to have a range of effects on human cells. Studies have shown that 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% can act as an antioxidant, which can help protect cells from damage caused by free radicals. Additionally, 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is believed to have anti-inflammatory properties, which can help reduce inflammation in the body. Finally, 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is believed to have antibacterial and antifungal properties, which can help protect the body from infection.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in laboratory experiments include its low cost, its availability in a wide range of concentrations, and its wide range of applications. Additionally, 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is relatively easy to synthesize and can be stored for long periods of time without significant degradation.
However, there are some limitations to using 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% in laboratory experiments. 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is a highly reactive compound and can react with other compounds in the presence of heat or light. Additionally, 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% can be toxic in large doses and should be handled with care.

Future Directions

The future of 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% is promising. There is a wide range of potential applications for this compound, including its use in drug development, the synthesis of other compounds, and its potential role in the synthesis of nanomaterials. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% and its potential uses in the medical field. Finally, further research is needed to explore the potential of 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% as a catalyst in organic synthesis reactions and as a reagent in the synthesis of other compounds.

Synthesis Methods

2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% can be synthesized by several methods. The most common method is the reaction of 2,3-dichlorobenzoic acid with 3,4-difluorophenylmagnesium bromide. This reaction produces a mixture of the desired product and the corresponding 2,3-difluorobenzoic acid. The desired product can be isolated from this mixture by recrystallization from an appropriate solvent. Other methods for the synthesis of 2-(3,4-Difluorophenyl)-5-fluorobenzoic acid, 95% include the reaction of 2,3-dichlorobenzoic acid with 3,4-difluorophenylmagnesium chloride, the reaction of 3,4-difluorobenzoic acid with 3,4-difluorophenylmagnesium bromide, and the reaction of 2,3-difluorobenzoic acid with 3,4-difluorophenylmagnesium bromide.

properties

IUPAC Name

2-(3,4-difluorophenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-8-2-3-9(10(6-8)13(17)18)7-1-4-11(15)12(16)5-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHDEJMDUNAJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60680807
Record name 3',4,4'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)-5-fluorobenzoic acid

CAS RN

1183855-48-2
Record name 3',4,4'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60680807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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